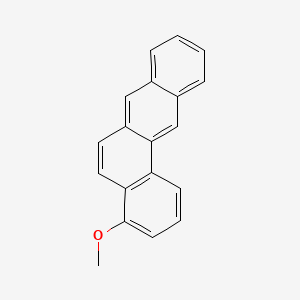
4'-Methoxy-1,2-benzanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-1,2-benzanthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the 4’ position of the 1,2-benzanthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2-benzanthracene typically involves the electrophilic aromatic substitution of 1,2-benzanthracene with methoxy groups. The reaction conditions often include the use of methanol as a solvent and a strong acid catalyst to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of 4’-Methoxy-1,2-benzanthracene may involve multi-step synthesis starting from simpler aromatic compounds. The process includes nitration, reduction, and subsequent methoxylation steps to introduce the methoxy group at the desired position .
Chemical Reactions Analysis
Types of Reactions: 4’-Methoxy-1,2-benzanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced or modified
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted benzanthracenes, quinones, and hydro derivatives .
Scientific Research Applications
4’-Methoxy-1,2-benzanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its structural similarity to other known anticancer compounds
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4’-Methoxy-1,2-benzanthracene involves its interaction with cellular DNA and proteins. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to potential anticancer effects. It also interacts with various enzymes and receptors, influencing cellular pathways and processes .
Comparison with Similar Compounds
1,2-Benzanthracene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
3-Methoxy-1,2-benzanthracene: Has the methoxy group at a different position, leading to different chemical and biological properties.
4-Methoxy-1,2-benzanthracene: Similar structure but with variations in the position of the methoxy group
Uniqueness: 4’-Methoxy-1,2-benzanthracene is unique due to the specific positioning of the methoxy group, which influences its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
63020-56-4 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-8-4-7-16-17(19)10-9-15-11-13-5-2-3-6-14(13)12-18(15)16/h2-12H,1H3 |
InChI Key |
AWSHFPFCKUQLNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CC3=CC4=CC=CC=C4C=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















